molecular formula C17H26BClN2O3 B12337924 3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea

3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea

Cat. No.: B12337924
M. Wt: 352.7 g/mol
InChI Key: KVFFNFMWRLRYIB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea is a complex organic compound that features a chlorinated phenyl ring, a boronate ester group, and a diethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated phenyl compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Introduction of the Diethylurea Moiety: The diethylurea group can be introduced through a reaction between an isocyanate and a diethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea can undergo various types of chemical reactions:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

    Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products

    Substituted Phenyl Derivatives: Formed from substitution reactions.

    Biaryl Compounds: Formed from coupling reactions.

    Boronic Acids: Formed from hydrolysis of the boronate ester group.

Scientific Research Applications

3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diethylurea depends on its application:

    In Organic Synthesis: Acts as a reactant or intermediate in various chemical reactions.

    In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, though specific pathways would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in having a chlorinated ring and a boronate ester group.

    Tetramethylethylene chlorophosphite: Shares the boronate ester moiety.

Properties

Molecular Formula

C17H26BClN2O3

Molecular Weight

352.7 g/mol

IUPAC Name

3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-diethylurea

InChI

InChI=1S/C17H26BClN2O3/c1-7-21(8-2)15(22)20-14-11-12(9-10-13(14)19)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8H2,1-6H3,(H,20,22)

InChI Key

KVFFNFMWRLRYIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N(CC)CC

Origin of Product

United States

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